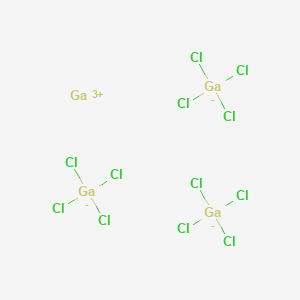

Gallium tetrachlorogallate

Übersicht

Beschreibung

Gallium tetrachlorogallate is a chemical compound that has been studied for various applications . The reaction of catechol with solutions of this gallium(I) tetrachlorogallate(III) in tetrahydrofuran leads to the evolution of hydrogen gas and affords a dinuclear gallium(III) complex with penta-coordinate metal atoms chelated and bridged by mono-deprotonated catechol ligands .

Synthesis Analysis

Gallium (I) tetrachlorogallate (III) can be synthesized in a high-yield process. The reaction of digallium tetrachloride tetrahydrofuran solvate with 1,2-diols leads to the formation of this compound .Molecular Structure Analysis

The molecular structure of Gallium tetrachlorogallate involves a dinuclear gallium(III) complex with penta-coordinate metal atoms chelated and bridged by mono-deprotonated catechol ligands .Chemical Reactions Analysis

The reaction of catechol with solutions of gallium(I) tetrachlorogallate(III) in tetrahydrofuran leads to the evolution of hydrogen gas .Wissenschaftliche Forschungsanwendungen

Synthesis of Gallium Compounds

- Scientific Field: Chemistry

- Application Summary: Gallium tetrachlorogallate is used in the synthesis of various gallium compounds . It is prepared in quantitative yield by thermal decomposition of dichlorogallane, which is readily available .

- Methods of Application: The reaction of catechol with solutions of gallium tetrachlorogallate in tetrahydrofuran leads to the evolution of hydrogen gas and affords a dinuclear gallium complex . The reaction with pinacol also gives hydrogen and the analogous product .

- Results or Outcomes: The structures of the two compounds have been determined by X-ray diffraction . A mechanism of the new reaction has been proposed which involves oxidative addition of the diol to the solvate present in the tetrahydrofuran solution to give a gallium hydride intermediate .

Antimicrobial Treatments

- Scientific Field: Medicine and Microbiology

- Application Summary: Gallium compounds, including gallium tetrachlorogallate, have been studied for their antimicrobial potential, particularly in the context of the spread of multidrug-resistant bacteria .

- Methods of Application: The specific methods of application in this field are not detailed in the source. However, the antimicrobial activity of gallium can be confirmed through experimental data .

- Results or Outcomes: Gallium’s antimicrobial activity is promising for further investigations, especially due to its iron mimicry ability and the capacity to disrupt microorganisms’ metabolism .

Catalysis

- Scientific Field: Chemistry

- Application Summary: Gallium tetrachlorogallate, along with other gallium compounds, has been utilized in various organic transformations ranging from classical organic reactions to polymerization reactions .

- Methods of Application: The introduction of cationic charge can enhance the Lewis acidity of metal centers and allow cationic group 13 complexes to be excellent catalysts in Lewis acid catalysis .

- Results or Outcomes: While cationic aluminum complexes have been investigated extensively in catalysis, there is a more recent push to explore the catalytic reactivities of cationic gallium and indium complexes .

Energy and Environmental Applications

- Scientific Field: Energy and Environmental Science

- Application Summary: Gallium-based liquid metals, including gallium tetrachlorogallate, have been used in energy and environmental applications .

- Methods of Application: These applications include the catalytic synthesis of ethylene by non-petroleum routes via Pd–Ga liquid catalysts, alkane dehydrogenation via Pd–Ga or Pt–Ga catalysts, CO2 hydrogenation to methanol via Ni Ga or Pd/Ga2O3 catalysts, and catalytic degradation of CO2 via EGaIn liquid metal catalysts .

- Results or Outcomes: Ga-based liquid metal catalysts exhibit high selectivity and low energy consumption .

Organic Synthesis

- Scientific Field: Chemistry

- Application Summary: Gallium(III)- and indium(III)-containing ionic liquids, including gallium tetrachlorogallate, have been used as highly active catalysts in organic synthesis . They help to transfer the remarkable activity of metal salts into even more active and easier-to-handle forms of ionic liquids .

- Methods of Application: The specific methods of application in this field are not detailed in the source. However, these ionic liquids have found a lot of applications and are successfully employed as catalysts, co-catalysts or reaction media in various fields of chemistry, especially in organic chemistry .

- Results or Outcomes: This review highlights the wide range of possible applications and the high potential of metal-containing ionic liquids with special focus on Ga(III) and In(III), which may help to outline the framework for further development of the presented research topic and synthesis of new representatives of this group of compounds .

Production of Semiconductors and Light Emitting Diodes

- Scientific Field: Electronics and Material Science

- Application Summary: Gallium compounds, including gallium tetrachlorogallate, are used in the production of semiconductors and light emitting diodes .

- Methods of Application: The specific methods of application in this field are not detailed in the source. However, gallium compounds are known to be crucial in the fabrication of electronic devices .

- Results or Outcomes: The use of gallium compounds in the production of semiconductors and light emitting diodes has contributed to the advancement of electronics and optoelectronics .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

gallium;tetrachlorogallanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12ClH.4Ga/h12*1H;;;;/q;;;;;;;;;;;;4*+3/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKHPDYBAQHZBQ-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ga-](Cl)(Cl)Cl.Cl[Ga-](Cl)(Cl)Cl.Cl[Ga-](Cl)(Cl)Cl.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl12Ga4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium tetrachlorogallate | |

CAS RN |

24597-12-4 | |

| Record name | Gallium tetrachlorogallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)

![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)